molecular formula C15H11F3N4 B11595909 3-[(E)-{2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene}methyl]-1H-indole

3-[(E)-{2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene}methyl]-1H-indole

Cat. No.: B11595909
M. Wt: 304.27 g/mol
InChI Key: MVFCMKCAEXZJGR-ODCIPOBUSA-N
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Description

3-[(E)-{2-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE is a complex organic compound that features both indole and pyridine moieties. The presence of a trifluoromethyl group in the pyridine ring adds to its unique chemical properties, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{2-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE typically involves the reaction of an indole derivative with a hydrazine derivative containing the trifluoromethyl-pyridine group. The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{2-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-[(E)-{2-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(E)-{2-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain receptors, while the indole and pyridine moieties contribute to its overall biological activity. The compound may modulate various signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(E)-{2-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE lies in its combination of structural features, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H11F3N4

Molecular Weight

304.27 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C15H11F3N4/c16-15(17,18)11-5-6-14(20-9-11)22-21-8-10-7-19-13-4-2-1-3-12(10)13/h1-9,19H,(H,20,22)/b21-8+

InChI Key

MVFCMKCAEXZJGR-ODCIPOBUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC3=NC=C(C=C3)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC3=NC=C(C=C3)C(F)(F)F

Origin of Product

United States

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